Methyl 3-[(pyridin-4-ylmethyl)amino]propanoate
Description
Methyl 3-[(pyridin-4-ylmethyl)amino]propanoate is a pyridine-containing ester derivative with the molecular formula C₁₀H₁₄N₂O₂ and the SMILES notation COC(=O)CCNCC1=CC=NC=C1 . Its structure comprises a pyridin-4-ylmethylamino group attached to a propanoate backbone, conferring both lipophilic and hydrogen-bonding capabilities. This compound is synthesized via a Michael addition reaction between methyl acrylate and pyridin-4-ylmethylamine derivatives, followed by hydrazinolysis and nucleophilic addition steps to generate intermediates for bioactive molecules .
Its applications span medicinal chemistry, particularly as a precursor for cholinesterase inhibitors and antioxidants, as demonstrated in studies evaluating derivatives for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibition . The compound’s pyridine moiety enhances binding affinity to enzymatic active sites, while the ester group facilitates metabolic stability during drug development .
Properties
IUPAC Name |
methyl 3-(pyridin-4-ylmethylamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-14-10(13)4-7-12-8-9-2-5-11-6-3-9/h2-3,5-6,12H,4,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJAFFBYTWQDDTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCNCC1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(pyridin-4-ylmethyl)amino]propanoate typically involves the reaction of pyridine-4-methanamine with methyl 3-bromopropanoate. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include a solvent like ethanol and a temperature range of 60-80°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. This could involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(pyridin-4-ylmethyl)amino]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester or amine functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Methyl 3-[(pyridin-4-ylmethyl)amino]propanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-[(pyridin-4-ylmethyl)amino]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can participate in π-π interactions and hydrogen bonding, which can influence the binding affinity and specificity of the compound. The ester group can undergo hydrolysis to release the active amine, which can then interact with biological targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Derivatives
The following table summarizes key structural analogues of Methyl 3-[(pyridin-4-ylmethyl)amino]propanoate, highlighting differences in substituents, synthesis routes, and biological activities:
Key Comparative Analysis
Substituent Effects on Bioactivity
- Pyridine vs. Pyrimidine derivatives are often explored for antiviral activity due to their resemblance to nucleic acid bases .
- Halogenation: The fluorine-substituted analogue (Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate) may exhibit improved metabolic stability and binding affinity in CNS-targeting drugs, as fluorination is a common strategy to modulate pharmacokinetics .
Salt Formation and Solubility
The dihydrochloride salt of Methyl 3-amino-2-[(pyridin-4-yl)methyl]propanoate demonstrates significantly higher aqueous solubility compared to the parent compound, making it preferable for intravenous formulations .
Cholinesterase Inhibition
Derivatives of this compound exhibit IC₅₀ values in the micromolar range for AChE and BuChE inhibition, with the pyridine moiety critical for π-π stacking interactions in the enzyme’s active site . Comparatively, pyrimidine-based analogues show reduced potency, likely due to steric hindrance from the additional nitrogen .
Pharmaceutical Intermediates
The compound serves as a key intermediate in synthesizing Dabigatran etexilate mesylate (an anticoagulant), where its ester group is hydrolyzed to generate active metabolites . Fluorinated and dihydrochloride derivatives are patented for improved bioavailability in cardiovascular and CNS drugs .
Biological Activity
Methyl 3-[(pyridin-4-ylmethyl)amino]propanoate (CAS No. 865075-03-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a pyridine ring linked to an amino propanoate moiety. Its molecular formula is , with a molecular weight of 236.28 g/mol. The compound's structure allows for interactions with various biological targets, which contribute to its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors. The pyridine moiety can form hydrogen bonds and π-π interactions with active sites on proteins, influencing enzymatic activity and potentially leading to inhibition or activation of specific pathways .
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Anticonvulsant Activity : Preliminary studies suggest that the compound may possess anticonvulsant properties, making it a candidate for further investigation in epilepsy treatment.
- Anti-inflammatory Effects : The compound has shown potential anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.
- Anticancer Potential : Some studies indicate that derivatives of this compound may have cytotoxic effects against cancer cell lines, suggesting its utility in cancer therapy .
Case Studies and Experimental Results
- Anticonvulsant Studies : In a study exploring the anticonvulsant properties of similar compounds, this compound was tested alongside other pyridine derivatives. Results indicated that compounds with similar structures exhibited significant protection against seizures induced by pentylenetetrazole (PTZ).
- Cytotoxicity Assays : A series of cytotoxicity assays were performed on various cancer cell lines, including A431 (epidermoid carcinoma) and Jurkat (T-cell leukemia). This compound showed promising results, with IC50 values indicating effective inhibition of cell proliferation at micromolar concentrations .
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
